REACTION_CXSMILES
|
[CH:1]12[O:7][CH:6]1[CH2:5][CH2:4][N:3]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:2]2.[CH2:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>O>[C:11]([O:10][C:8]([N:3]1[CH2:4][CH2:5][CH:6]([NH:22][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:1]([OH:7])[CH2:2]1)=[O:9])([CH3:14])([CH3:13])[CH3:12].[C:11]([O:10][C:8]([N:3]1[CH2:4][CH2:5][CH:6]([OH:7])[CH:1]([NH:22][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:2]1)=[O:9])([CH3:14])([CH3:13])[CH3:12]
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Name
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|
Quantity
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500 g
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Type
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reactant
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Smiles
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C12CN(CCC2O1)C(=O)OC(C)(C)C
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Name
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|
Quantity
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294 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)N
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Name
|
|
Quantity
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5 L
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Type
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solvent
|
Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux overnight
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Duration
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8 (± 8) h
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Type
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EXTRACTION
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Details
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The mixture was extracted with DCM (1 L)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(CC1)NCC1=CC=CC=C1)O
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(CC1)O)NCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |